

An In-depth Technical Guide to 2,3,4-Tris(1-phenylethyl)phenol

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Compound of Interest

Compound Name: 2,3,4-Tris(1-phenylethyl)phenol

Cat. No.: B3050394

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CAS Number: 25640-71-5

This technical guide provides a comprehensive overview of **2,3,4-Tris(1-phenylethyl)phenol**, a sterically hindered phenolic compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, analytical characterization, and potential biological activities.

Physicochemical Properties

2,3,4-Tris(1-phenylethyl)phenol is a substituted aromatic compound with the molecular formula $C_{30}H_{30}O$.^{[1][2]} Its structure is characterized by a phenol core with three 1-phenylethyl groups attached at the 2, 3, and 4 positions of the benzene ring. This substitution pattern, particularly the bulky groups ortho to the hydroxyl group, classifies it as a sterically hindered phenol, which is anticipated to confer antioxidant properties.^{[3][4]}

Property	Value
CAS Number	25640-71-5
Molecular Formula	C30H30O
Molecular Weight	406.56 g/mol [2]
Density	1.076 g/cm ³ [1]
Boiling Point	532.9 °C at 760 mmHg[1]
Flash Point	244.9 °C[1]
Refractive Index	1.604[1]
LogP	7.8476[1]

Synthesis and Manufacturing

The synthesis of tris(1-phenylethyl)phenols generally involves the Friedel-Crafts alkylation of phenol with styrene.[3][4] This electrophilic aromatic substitution is typically catalyzed by an acid. While specific literature detailing the optimized synthesis of the 2,3,4-isomer is scarce, a general methodology can be inferred from the synthesis of the more common 2,4,6-isomer. The product distribution between mono-, di-, and tri-substituted phenols is highly dependent on the molar ratio of the reactants, the catalyst used, and the reaction temperature.[3]

Experimental Protocol: Representative Friedel-Crafts Alkylation

Disclaimer: The following is a representative protocol based on the synthesis of related styrenated phenols and would require optimization for the specific synthesis of **2,3,4-Tris(1-phenylethyl)phenol**.

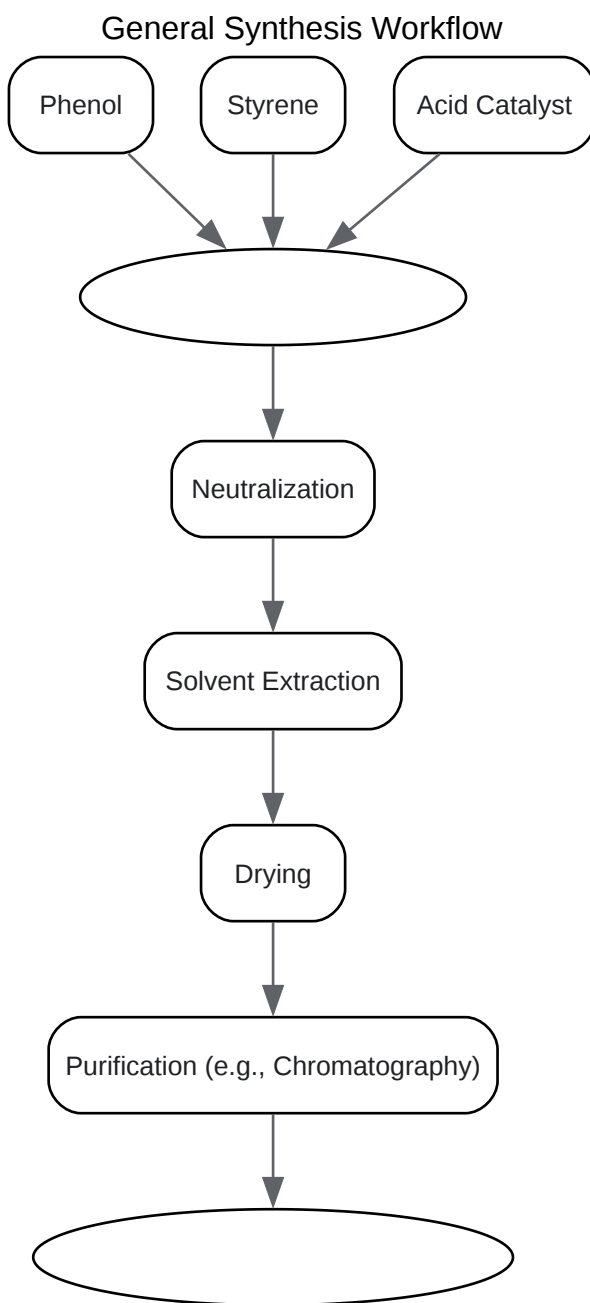
Materials:

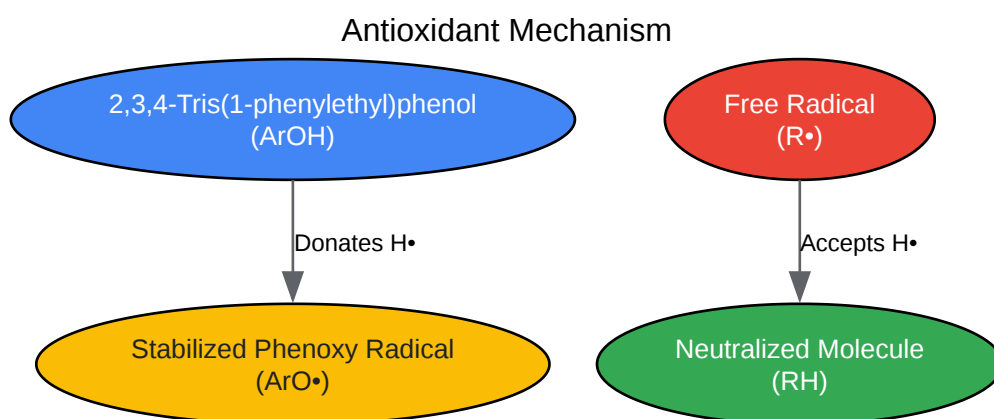
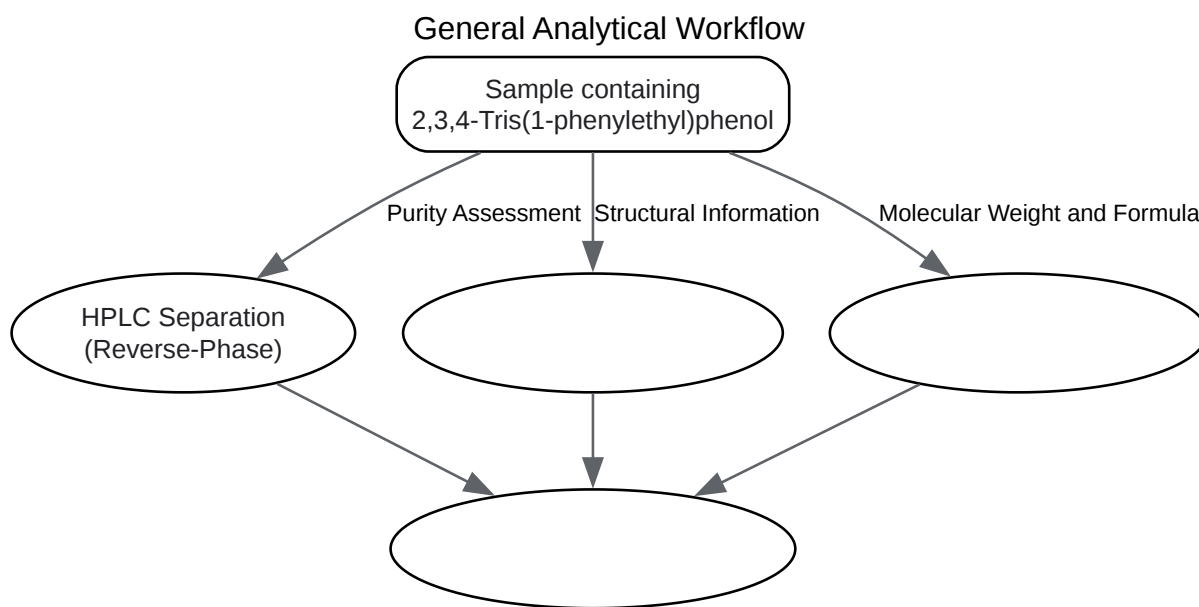
- Phenol
- Styrene

- Acid catalyst (e.g., phosphoric acid, sulfuric acid, or a Lewis acid like aluminum chloride)[4]
[5]
- Solvent (optional, e.g., an inert hydrocarbon)
- Sodium hydroxide solution (for neutralization)
- Brine
- Anhydrous magnesium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve phenol in the chosen solvent (if any).
- Add the acid catalyst to the phenol solution and stir.
- Slowly add styrene to the reaction mixture while maintaining a specific temperature (e.g., elevated temperatures may favor higher substitution).[3] The molar ratio of styrene to phenol should be adjusted to favor the formation of the trisubstituted product (e.g., >3:1).[3]
- After the addition is complete, continue to stir the mixture at the reaction temperature for a set period to ensure the reaction goes to completion.
- Cool the reaction mixture and neutralize the acid catalyst with a sodium hydroxide solution.
- Transfer the mixture to a separatory funnel and perform an aqueous workup, including extraction with an organic solvent and washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The resulting crude product, a mixture of styrenated phenols, can be purified by column chromatography or distillation to isolate the **2,3,4-Tris(1-phenylethyl)phenol** isomer.





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